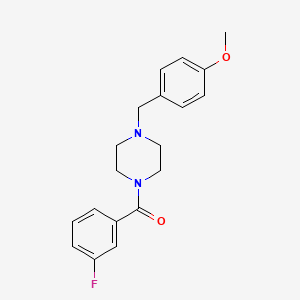
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications.
科学的研究の応用
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurological disorders, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function.
作用機序
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide exerts its therapeutic effects through various mechanisms of action. In cancer research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the activity of enzymes involved in cell proliferation and angiogenesis, leading to the induction of apoptosis and inhibition of tumor growth. In diabetes research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide improves insulin sensitivity by enhancing glucose uptake and reducing inflammation. In neurological disorders, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the activity of enzymes involved in DNA synthesis and cell division, leading to cell cycle arrest and apoptosis. In diabetes research, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide improves glucose uptake and utilization by enhancing insulin signaling pathways. In neurological disorders, N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide protects neurons from oxidative stress and inflammation, leading to improved cognitive function.
実験室実験の利点と制限
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, its limitations include poor solubility in water and limited bioavailability.
将来の方向性
For N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide research include the development of more effective synthesis methods, the identification of novel therapeutic applications, and the optimization of N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide's pharmacokinetic properties. Additionally, the use of N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations.
合成法
N-(2-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with 2-chloropyrimidine followed by the reaction with piperazine-1-carbothioamide. Another method involves the reaction of 2-chloropyrimidine with N-(2-fluorophenyl)piperazine in the presence of thiourea.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5S/c16-12-4-1-2-5-13(12)19-15(22)21-10-8-20(9-11-21)14-17-6-3-7-18-14/h1-7H,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLXPLNOZCLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

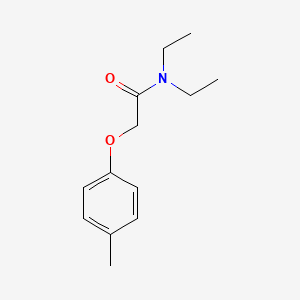
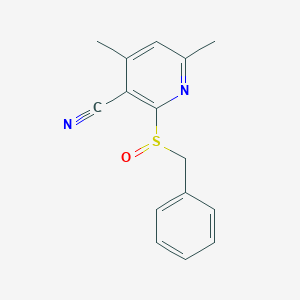
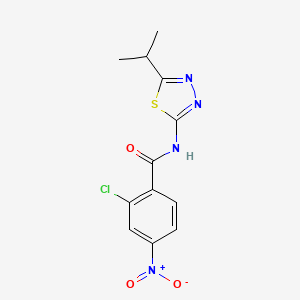
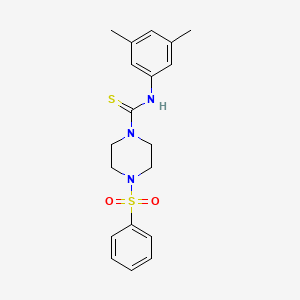

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)




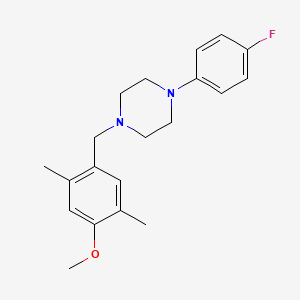
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
